molecular formula C10H16O2 B565410 Ethyl 2-propylpenta-2,4-dienoate CAS No. 96107-28-7

Ethyl 2-propylpenta-2,4-dienoate

Cat. No.: B565410
CAS No.: 96107-28-7
M. Wt: 168.236
InChI Key: MJXKYSPVKPCALE-UHFFFAOYSA-N
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Description

Ethyl 2-propylpenta-2,4-dienoate is an organic compound with the molecular formula C10H16O2. It is a conjugated dienoate ester, characterized by the presence of two double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-propylpenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed cross-coupling reaction, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . Another method involves the Fe-catalyzed cross-coupling of ethyl- (2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods are known for their high stereoselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated esters.

Scientific Research Applications

Ethyl 2-propylpenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-propylpenta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The conjugated dienoate structure allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific molecular targets and pathways depend on the context of its application, such as enzyme binding sites in biological systems or reactive intermediates in chemical synthesis.

Comparison with Similar Compounds

Ethyl 2-propylpenta-2,4-dienoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-propylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXKYSPVKPCALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724357
Record name Ethyl 2-propylpenta-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-28-7
Record name Ethyl 2-propylpenta-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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